

Synthesis of 2-Hydroxybenzimidazole from o-Phenylenediamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxybenzimidazole

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This in-depth technical guide details the synthesis of **2-hydroxybenzimidazole**, a crucial intermediate in the pharmaceutical industry, from o-phenylenediamine. This document provides a comprehensive overview of various synthetic methods, detailed experimental protocols, and critical safety information. All quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction

2-Hydroxybenzimidazole, also known as benzimidazolone, is a heterocyclic organic compound with a molecular formula of $C_7H_6N_2O$. It appears as a white to off-white crystalline solid and is sparingly soluble in water but more soluble in polar organic solvents.^[1] Its structural motif is a key component in a variety of pharmacologically active molecules, including antihistamines like emedastine and mizolastine. This guide focuses on the prevalent synthetic routes starting from o-phenylenediamine, providing detailed methodologies for laboratory-scale preparation.

Synthetic Methodologies

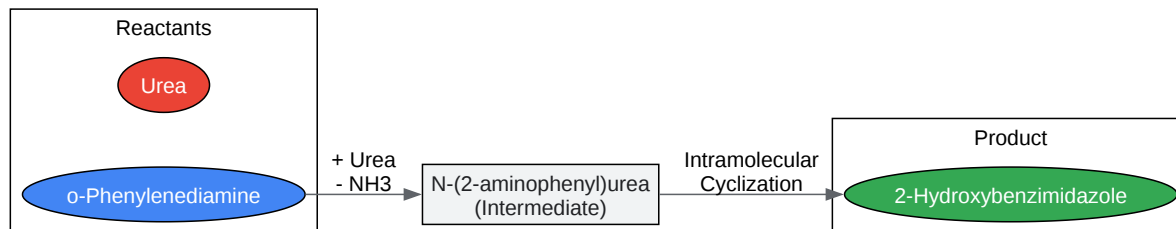
The most common and economically viable method for the synthesis of **2-hydroxybenzimidazole** is the reaction of o-phenylenediamine with urea. Alternative methods utilizing carbon dioxide or potassium ethyl xanthate have also been reported.

Reaction of o-Phenylenediamine with Urea

This is the most widely employed method for the synthesis of **2-hydroxybenzimidazole**. The reaction involves the condensation of o-phenylenediamine with urea, typically at elevated temperatures. The reaction can be carried out with or without a solvent and may be facilitated by the presence of an acid.

A proposed reaction mechanism involves the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of urea, leading to the formation of an intermediate. Subsequent intramolecular cyclization and elimination of ammonia yield the final product, **2-hydroxybenzimidazole**. The use of an acid, such as hydrochloric acid, can protonate the carbonyl group of urea, making it more electrophilic and thus facilitating the initial nucleophilic attack.

Reaction Pathway: o-Phenylenediamine with Urea



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Caption: Reaction pathway for the synthesis of **2-hydroxybenzimidazole** from o-phenylenediamine and urea.

Reaction with Carbon Dioxide

The carbonylation of o-phenylenediamine with carbon dioxide presents a greener alternative for the synthesis of **2-hydroxybenzimidazole**. This reaction is typically carried out under pressure and at elevated temperatures, often in the presence of a catalyst.

Reaction with Potassium Ethyl Xanthate

Another reported method involves the reaction of o-phenylenediamine with potassium ethyl xanthate. This reaction proceeds via an intermediate which then cyclizes to form a derivative that can be converted to **2-hydroxybenzimidazole**.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of **2-hydroxybenzimidazole** from o-phenylenediamine and urea.

Table 1: Molar Ratios and Reaction Conditions

Method Reference	o-Phenylenediamine (moles)	Urea (moles)	Acid (moles)	Solvent	Temperature (°C)	Time (h)
Method 1	0.6	0.6	0.5 (HCl)	Xylene	140-150	5
Method 2	1	1.1	0.9 (HCl)	None	140-150	4
Method 3	2	2.4	None (Sulfated Polyborate catalyst)	None	120	Not specified

Table 2: Product Yield and Purity

Method Reference	Yield (%)	Purity (%)
Method 1	66.6	Not specified
Method 2	85-86.5	99.10-99.25 (HPLC)
Method 3	Not specified	Not specified

Experimental Protocols

Method 1: Synthesis in Xylene with Hydrochloric Acid

Materials:

- o-Phenylenediamine (64.8 g, 0.6 mol)
- Hydrochloric acid (31.3 g, 0.5 mol)
- Urea (36.0 g, 0.6 mol)
- Xylene (50 ml)
- Sodium hydroxide (30 g, 0.75 mol)
- Water

Procedure:

- In a 1 L four-necked flask, charge o-phenylenediamine, hydrochloric acid, urea, and xylene.
- Heat the mixture to 140-150 °C for 5 hours, distilling out approximately 20 ml of water.
- In a separate 1 L four-necked flask, prepare a solution of sodium hydroxide in 600 ml of water.
- Transfer the reaction product from the first flask to the sodium hydroxide solution.
- Stir the resulting mixture at 80 °C for 15 hours.
- Filter the hot mixture and cool the filtrate to induce precipitation.
- Collect the precipitate by filtration and wash the filter cake with water.
- The resulting product is **2-hydroxybenzimidazole** with a melting point of 316-317 °C and a yield of 53.6 g (66.6%).^[2]

Method 2: Solvent-Free Synthesis with Hydrochloric Acid

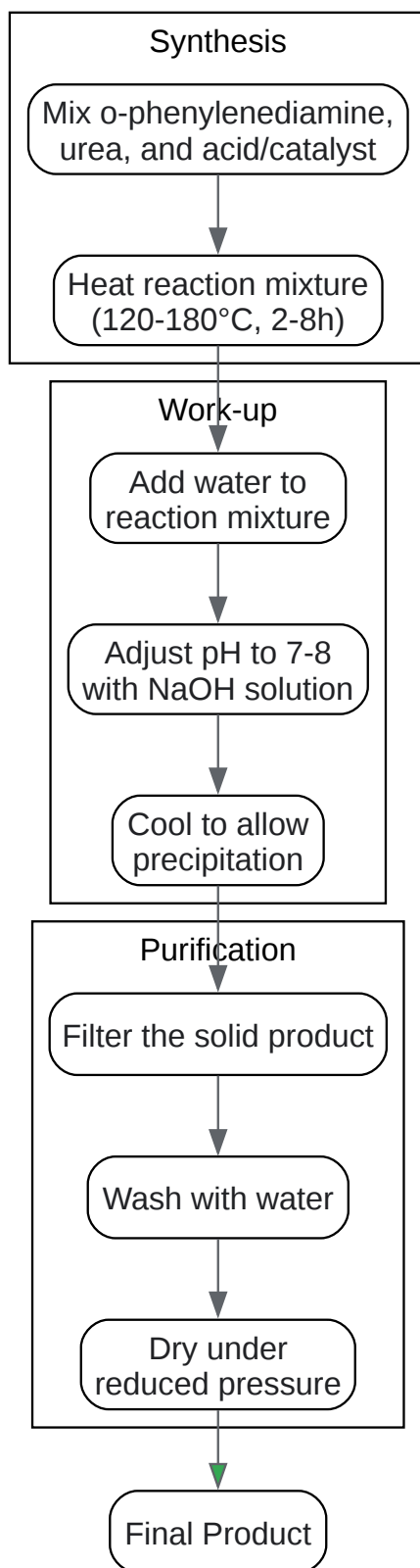
Materials:

- o-Phenylenediamine (54 g)
- 36-38% Hydrochloric acid (50.7 g)
- Urea (33 g)
- 30% Sodium hydroxide solution
- Water

Procedure:

- In a reaction kettle, mix o-phenylenediamine and hydrochloric acid.
- Stir the mixture and remove water under reduced pressure.
- Add urea to the reaction kettle and heat to 140-150 °C for 4 hours.
- After the reaction is complete, add 100 g of water to the reaction liquid.
- Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the solid.
- Filter the solid and wash it.
- Dry the solid under reduced pressure to obtain white solid **2-hydroxybenzimidazole** (56.9 g, 85% yield, 99.10% purity by HPLC).^{[3][4]}

Experimental Workflow: General Synthesis



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Caption: General experimental workflow for the synthesis of **2-hydroxybenzimidazole**.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (DMSO- d_6 , 400 MHz): δ 10.49 (s, 2H), 6.81 (s, 4H).
- ^{13}C NMR (DMSO- d_6 , 100 MHz): δ 155.7 (C=O), 130.1 (C), 120.8 (CH), 108.9 (CH).[\[1\]](#)

Infrared (IR) Spectroscopy:

- The IR spectrum (KBr disc) shows characteristic peaks for N-H stretching and C=O stretching, confirming the structure of **2-hydroxybenzimidazole**.[\[1\]](#)[\[5\]](#)

Mass Spectrometry (MS):

- The mass spectrum (electron ionization) shows a molecular ion peak corresponding to the molecular weight of **2-hydroxybenzimidazole** (134.14 g/mol).[\[1\]](#)[\[6\]](#)[\[7\]](#)

Safety Information

Table 3: Safety Data for Key Reagents

Compound	Hazards	First Aid Measures
o-Phenylenediamine	Toxic if swallowed, in contact with skin, or if inhaled.[8] Suspected of causing genetic defects and cancer.[8] Causes serious eye irritation and may cause an allergic skin reaction.[8]	Eyes: Rinse cautiously with water for several minutes.[9] Skin: Wash with plenty of soap and water.[9] Inhalation: Move to fresh air.[9] Ingestion: Immediately call a poison center or doctor.[9]
Urea	Low toxicity. May cause irritation to the eyes, skin, and respiratory tract upon prolonged contact.[10] Ingestion of large amounts can lead to gastrointestinal irritation.[10]	Eyes: Flush with fresh water for at least 15 minutes.[10] Skin: Wash with soap and water.[10] Inhalation: Move to fresh air.[10] Ingestion: Give 2-4 cups of water if conscious.[10]
2-Hydroxybenzimidazole	Harmful if swallowed, in contact with skin, and if inhaled.[11][12] Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][12]	Eyes: Rinse immediately with plenty of water.[12] Skin: Wash off with soap and plenty of water.[13] Inhalation: Move person into fresh air.[13] Ingestion: Rinse mouth with water and consult a physician.[13]

Handling Precautions:

- All manipulations should be carried out in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of accidental exposure, follow the first aid measures outlined above and seek medical attention if necessary.

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